molecular formula C11H14N4 B8279408 4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

4-[3-(1,2,4-Triazol-1-yl)propyl]aniline

Cat. No. B8279408
M. Wt: 202.26 g/mol
InChI Key: HICOJFWLAFWLHK-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

1-[3-(4-nitrophenyl)propyl]-1,2,4-triazole (0.68 g) was dissolved in 85% ethanol solution (20.4 ml), calcium chloride (0.16 g) and reduced iron (0.82 g) were added to the mixture, and the mixture was heated to reflux for 4 hours. After allowing cooling to room temperature, the mixture was filtered with Celite, and washed with ethyl acetate. The solvent was removed under reduced pressure, and the obtained residue was added to water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-[3-(1,2,4-triazol-1-yl)propyl]aniline (0.43 g).
Name
1-[3-(4-nitrophenyl)propyl]-1,2,4-triazole
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
0.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[CH:6][CH:5]=1)([O-])=O.[Cl-].[Ca+2].[Cl-]>C(O)C>[N:13]1([CH2:12][CH2:11][CH2:10][C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH:17]=[N:16][CH:15]=[N:14]1 |f:1.2.3|

Inputs

Step One
Name
1-[3-(4-nitrophenyl)propyl]-1,2,4-triazole
Quantity
0.68 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCN1N=CN=C1
Name
Quantity
20.4 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.16 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
reduced iron
Quantity
0.82 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered with Celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the obtained residue was added to water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)CCCC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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